molecular formula C7H7N5O B2806396 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol CAS No. 1503020-13-0

5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol

Cat. No.: B2806396
CAS No.: 1503020-13-0
M. Wt: 177.167
InChI Key: FBFGCDBILQWPKA-UHFFFAOYSA-N
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Description

5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol typically involves the reaction of 2-(pyrimidin-4-yl)hydrazine with ethoxymethylene malononitrile in ethanol under reflux conditions. The resulting intermediate is then cyclized to form the desired pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can be substituted with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol is unique due to its specific structural features that allow it to interact effectively with CDKs. Its combination of pyrazole and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

3-amino-2-pyrimidin-4-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-7(13)11-12(5)6-1-2-9-4-10-6/h1-4H,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGCDBILQWPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503020-13-0
Record name 5-amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol
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